

In-Depth Technical Guide: (S)-8-fluorochroman-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Fluorochroman-4-amine

Cat. No.: B1316173

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-8-fluorochroman-4-amine, a fluorinated chroman derivative of interest in medicinal chemistry and drug discovery. This document consolidates available information on its chemical identity, including its CAS number and synonyms, and presents a summary of its physicochemical properties. While detailed experimental protocols and biological activity data for this specific enantiomer are not extensively available in publicly accessible literature, this guide outlines general synthetic approaches for related chroman-4-amine structures based on established chemical principles. The potential applications and the importance of fluorination in drug design are also discussed to provide context for the relevance of this compound in research and development.

Chemical Identity and Properties

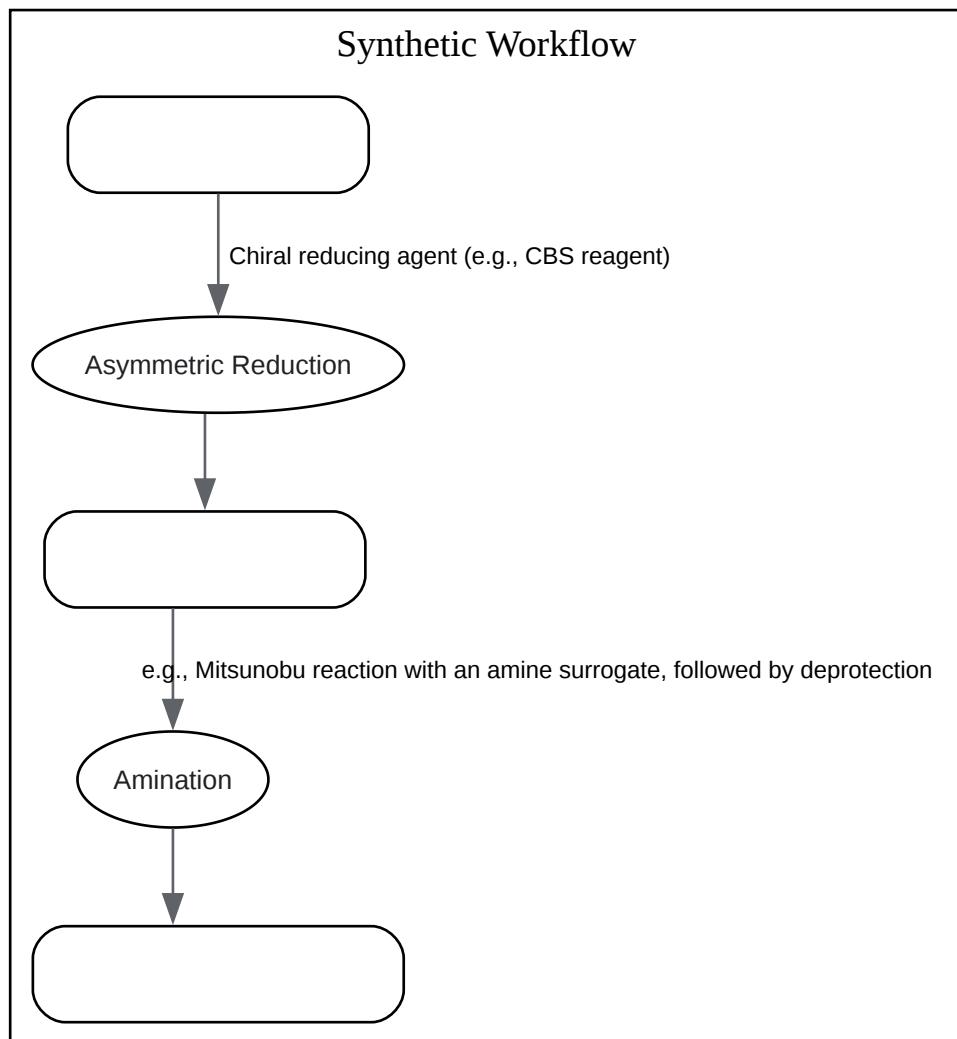
(S)-8-fluorochroman-4-amine is a chiral organic compound featuring a chroman scaffold with a fluorine atom at the 8-position and an amine group at the 4-position in the (S)-configuration.

Table 1: Chemical Identifiers for (S)-8-fluorochroman-4-amine

Identifier	Value
CAS Number	1003887-62-4 [1]
Molecular Formula	C ₉ H ₁₀ FNO
Molecular Weight	167.18 g/mol
IUPAC Name	(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-amine

Table 2: Synonyms and Related Compounds

Name	CAS Number
(S)-8-Fluorochroman-4-amine hydrochloride	1392219-01-0 [2]
(R)-8-fluorochroman-4-amine hydrochloride	730980-49-1 [3]
8-Fluorochroman-6-amine	1368177-81-4 [4]
(S)-6-Fluorochroman-4-amine	1018978-85-2 [5]
(S)-8-Chloro-6-fluorochroman-4-amine	1213066-10-4 [6]


Table 3: Predicted Physicochemical Properties

Property	Value
Purity	Typically ≥95% (as commercially available)
Storage	Sealed in a dry environment at 2-8°C

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific enantioselective synthesis of **(S)-8-fluorochroman-4-amine** are not readily available in the surveyed literature. However, the synthesis of chiral chroman-4-amines is a topic of interest in organic chemistry, and several general methodologies can be adapted for this target molecule. A common strategy involves the asymmetric reduction of a corresponding chroman-4-one, followed by the introduction of the amine functionality.

A plausible synthetic workflow is outlined below. This represents a generalized approach and would require optimization for the specific substrate.

[Click to download full resolution via product page](#)

Figure 1: Generalized synthetic workflow for (S)-8-fluorochroman-4-amine.

General Experimental Protocol for Asymmetric Reduction

The enantioselective synthesis of chiral alcohols and amines is a well-established field. A common method for achieving the desired stereochemistry at the C4 position is through the

use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, for the reduction of the precursor ketone, 8-fluorochroman-4-one.

Materials:

- 8-fluorochroman-4-one
- Chiral catalyst (e.g., (R)- or (S)-CBS-oxazaborolidine)
- Reducing agent (e.g., borane-dimethyl sulfide complex, catecholborane)
- Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
- Quenching solution (e.g., methanol, dilute hydrochloric acid)

Procedure:

- The chiral catalyst is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
- The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).
- The reducing agent is added dropwise to the catalyst solution.
- A solution of 8-fluorochroman-4-one in the same anhydrous solvent is then added slowly to the reaction mixture.
- The reaction is stirred at the low temperature until completion, monitored by a suitable technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).
- Upon completion, the reaction is carefully quenched by the slow addition of a quenching solution.
- The mixture is allowed to warm to room temperature, and the product, (S)-8-fluorochroman-4-ol, is isolated through standard workup procedures (e.g., extraction, drying of the organic phase, and solvent evaporation).
- Purification is typically achieved by column chromatography.

General Experimental Protocol for Amination

The conversion of the resulting (S)-8-fluorochroman-4-ol to the corresponding amine can be achieved through various methods, such as a Mitsunobu reaction with an amine surrogate (e.g., phthalimide or sodium azide) followed by deprotection or reduction.

Materials:

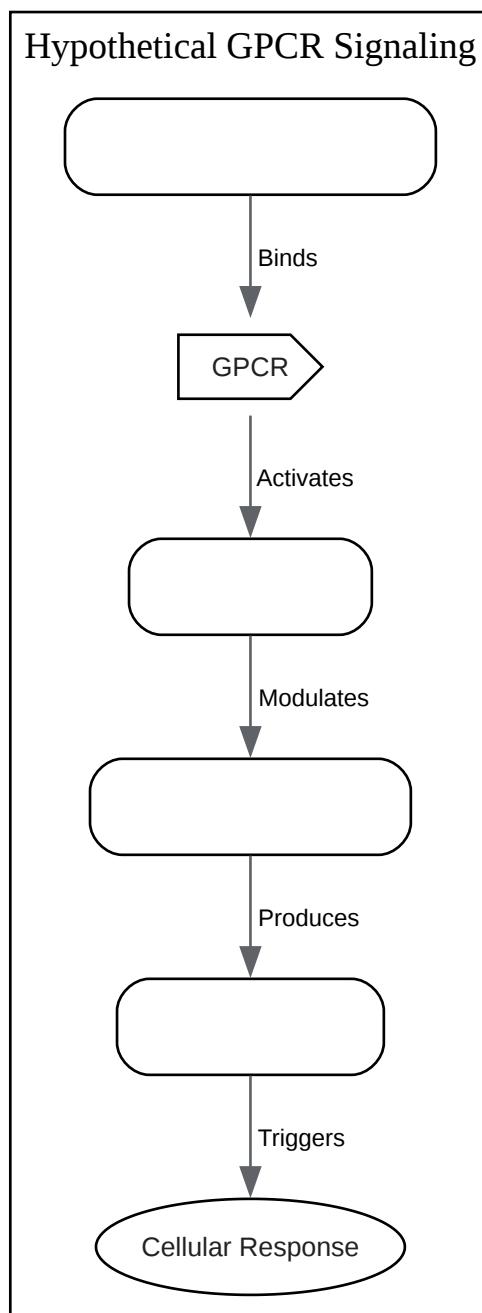
- (S)-8-fluorochroman-4-ol
- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Amine surrogate (e.g., phthalimide, hydrazoic acid)
- Anhydrous solvent (e.g., tetrahydrofuran)
- Deprotecting or reducing agent (e.g., hydrazine for phthalimide, lithium aluminum hydride or catalytic hydrogenation for azide)

Procedure (via Mitsunobu reaction with phthalimide):

- (S)-8-fluorochroman-4-ol, triphenylphosphine, and phthalimide are dissolved in an anhydrous solvent under an inert atmosphere.
- The solution is cooled to 0 °C.
- DIAD or DEAD is added dropwise to the stirred solution.
- The reaction is allowed to warm to room temperature and stirred until completion.
- The solvent is removed under reduced pressure, and the crude product is purified to yield the N-(8-fluoro-chroman-4-yl)phthalimide intermediate.
- The intermediate is then dissolved in a suitable solvent (e.g., ethanol), and hydrazine hydrate is added.
- The mixture is heated to reflux to effect the deprotection.

- After cooling, the reaction mixture is worked up to isolate the crude **(S)-8-fluorochroman-4-amine**.
- Final purification can be achieved through techniques such as column chromatography or crystallization of a salt form.

Biological Activity and Signaling Pathways


Specific biological activity data and associated signaling pathways for **(S)-8-fluorochroman-4-amine** are not detailed in the currently available scientific literature. The interest in this and related compounds likely stems from the broader importance of chromane derivatives and the strategic use of fluorine in medicinal chemistry.

Fluorine substitution can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including:

- Metabolic stability: The strong carbon-fluorine bond can block sites of metabolism.
- Binding affinity: Fluorine can act as a hydrogen bond acceptor and can influence molecular conformation, potentially enhancing interactions with biological targets.
- Lipophilicity: The introduction of fluorine can alter the lipophilicity of a compound, affecting its permeability across biological membranes.

Given the structural features of chroman-4-amines, potential, yet unconfirmed, areas of biological investigation could include their activity as modulators of ion channels, G-protein coupled receptors, or enzymes involved in neurotransmission, similar to other amine-containing scaffolds.

A hypothetical signaling pathway where a chroman-4-amine derivative might act as a ligand for a G-protein coupled receptor (GPCR) is depicted below.

[Click to download full resolution via product page](#)

Figure 2: A hypothetical G-protein coupled receptor signaling pathway.

Conclusion

(S)-8-fluorochroman-4-amine is a chiral fluorinated compound with potential for application in medicinal chemistry. While specific biological data and detailed synthetic protocols are not

widely published, its structural motifs suggest it could be a valuable building block for the synthesis of novel therapeutic agents. The general synthetic strategies outlined in this guide provide a starting point for its preparation in a laboratory setting. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. The strategic incorporation of a fluorine atom suggests that it may possess favorable drug-like properties, making it an interesting candidate for further investigation in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1003887-62-4|(S)-8-Fluorochroman-4-amine|BLD Pharm [bldpharm.com]
- 2. 1392219-01-0|(S)-8-Fluorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (R)-8-fluorochroman-4-amine hydrochloride, CasNo.730980-49-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: (S)-8-fluorochroman-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316173#s-8-fluorochroman-4-amine-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com